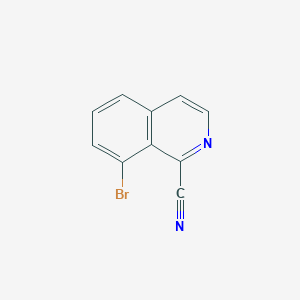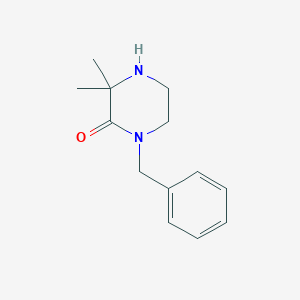![molecular formula C10H10F3NO B13539401 1-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine](/img/structure/B13539401.png)
1-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine is a compound of significant interest in various fields of scientific research. It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a cyclopropan-1-amine moiety. This unique structure imparts distinct chemical and physical properties to the compound, making it valuable for various applications.
Preparation Methods
The synthesis of 1-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine typically involves several steps. One common method includes the reaction of 2-(trifluoromethoxy)benzaldehyde with cyclopropylamine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon to facilitate the reaction .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include solvents like tetrahydrofuran (THF) and catalysts such as palladium or platinum. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The cyclopropan-1-amine moiety can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine can be compared with other similar compounds, such as:
1-[3-(Trifluoromethoxy)phenyl]cyclopropan-1-amine: This compound has the trifluoromethoxy group attached at the meta position of the phenyl ring, which can lead to different chemical and biological properties.
1-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine: With the trifluoromethoxy group at the para position, this compound may exhibit distinct reactivity and interactions compared to the ortho-substituted analog.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H10F3NO |
|---|---|
Molecular Weight |
217.19 g/mol |
IUPAC Name |
1-[2-(trifluoromethoxy)phenyl]cyclopropan-1-amine |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)15-8-4-2-1-3-7(8)9(14)5-6-9/h1-4H,5-6,14H2 |
InChI Key |
JCTKUJKKUFKEJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=CC=C2OC(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine](/img/structure/B13539325.png)
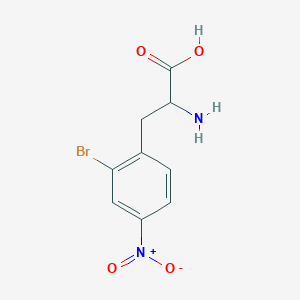
![1,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13539343.png)
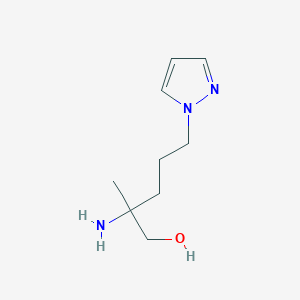
![(2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid](/img/structure/B13539360.png)
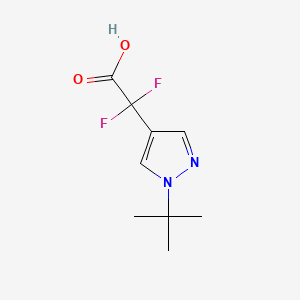
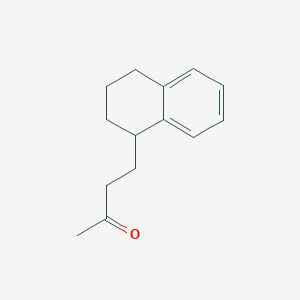
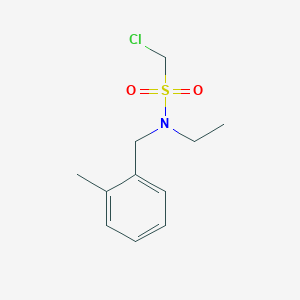
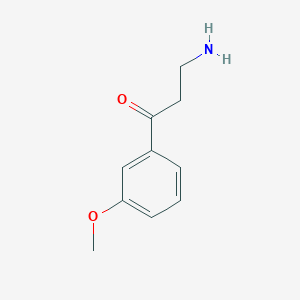
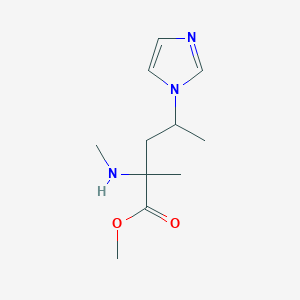
![tert-butyl N-[(3H-diazirin-3-yl)methyl]carbamate](/img/structure/B13539388.png)
